molecular formula Fe2MnO5Zn B577261 Diiron manganese zinc pentaoxide CAS No. 12357-52-7

Diiron manganese zinc pentaoxide

Cat. No.: B577261
CAS No.: 12357-52-7
M. Wt: 312.003
InChI Key: VDLJNXWDPNLTOM-UHFFFAOYSA-N
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Description

Chemical Composition and Structural Classification

Fe₂MnZnO₅ crystallizes in a complex oxide structure where iron, manganese, and zinc cations occupy distinct crystallographic sites within an oxygen lattice. While its precise structure remains under investigation, analogous systems such as YFeMnO₅ (space group Pbam) and Ca₂FeMnO₆ (layered double perovskite) provide structural insights. In YFeMnO₅, edge-sharing Mn⁴⁺O₆ octahedra form infinite chains interconnected by Fe³⁺O₅ pyramids and Y³⁺O₈ units, with partial cation disorder observed between Fe and Mn sites. Similarly, Fe₂MnZnO₅ likely adopts a distorted perovskite or brownmillerite-derived framework, where Zn²⁺ may occupy tetrahedral or octahedral interstices depending on synthesis conditions.

Key structural parameters for related systems include:

Compound Space Group Lattice Constants (Å) Cation Coordination
YFeMnO₅ Pbam a = 7.31, b = 8.52 Mn⁴⁺ (octahedral), Fe³⁺ (pyramidal)
Ca₂FeMnO₆ P2₁/c a = 5.23, b = 5.42 Mn⁴⁺/Fe⁴⁺ (layered octahedral)
ZnFe₂O₄ Fd-3m a = 8.44 Fe³⁺ (octahedral), Zn²⁺ (tetrahedral)

Properties

CAS No.

12357-52-7

Molecular Formula

Fe2MnO5Zn

Molecular Weight

312.003

IUPAC Name

zinc;iron(3+);manganese(2+);oxygen(2-)

InChI

InChI=1S/2Fe.Mn.5O.Zn/q2*+3;+2;5*-2;+2

InChI Key

VDLJNXWDPNLTOM-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Fe+3].[Fe+3].[Zn+2]

Synonyms

diiron manganese zinc pentaoxide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize diiron manganese zinc pentaoxide, we compare it with structurally or functionally related metal oxides, focusing on composition, applications, and environmental impact.

Table 1: Key Properties of this compound and Related Compounds

Compound CAS Number Composition Key Applications/Properties Environmental Trends (Emissions/Regulations)
This compound 12357-52-7 Fe-Mn-Zn-O₅ Potential catalysis (inferred from ) Not reported
Diiron trioxide (Fe₂O₃) 1309-37-1 Fe₂O₃ Pigments, catalysts, magnetic materials Not reported
Manganese dioxide (MnO₂) 1313-13-9 MnO₂ Batteries, oxidation catalysts Emissions ↑45.4% (2017–2018)
Zinc oxide (ZnO) 1314-13-2 ZnO Sunscreens, semiconductors, rubber production Not reported
Vanadium pentaoxide (V₂O₅) N/A V₂O₅ Industrial catalysts, sulfuric acid production Emissions ↓ (2010–2018)

Key Comparisons

Catalytic Efficiency: Iron-manganese mixed oxides, such as those referenced in industrial catalysis , often outperform single-metal oxides (e.g., Fe₂O₃ or MnO₂) due to redox synergies between Fe and Mn centers. Vanadium pentaoxide (V₂O₅) is a benchmark catalyst for oxidation processes but faces regulatory scrutiny due to toxicity , whereas Fe/Mn/Zn systems are generally less hazardous.

Environmental Impact: Manganese-containing compounds, including MnO₂, saw a 72.6% increase in emissions from 2010–2018 , suggesting stricter monitoring for manganese-rich systems like this compound. Zinc oxide and iron oxides (e.g., Fe₂O₃) are less environmentally contentious, with established recycling protocols.

Structural Complexity: this compound’s multi-metal composition may offer tailored electronic or surface properties compared to single-metal oxides. For example, ZnO’s wide bandgap (3.3 eV) contrasts with Fe₂O₃’s narrower gap (~2.2 eV), and the inclusion of Mn could introduce intermediate energy states for enhanced photocatalysis .

Research Findings and Gaps

  • Industrial Catalysis: Mixed Fe-Mn oxides demonstrate high activity in oxidizing organic pollutants using O₂ or H₂O₂, reducing reliance on toxic reagents .
  • Environmental Concerns : Rising manganese emissions highlight the need for lifecycle assessments of manganese-containing compounds, including this compound, to ensure sustainable deployment.
  • Data Limitations : Direct studies on this compound are absent in the provided evidence, necessitating further research into its synthesis, stability, and application-specific performance.

Preparation Methods

Key Parameters:

  • Precursors : FeSO₄·7H₂O, Mn(NO₃)₂, Zn(NO₃)₂·6H₂O

  • Temperature : 90–150°C

  • Reaction Time : 2–24 hours

  • pH : 8–13 (adjusted using NaOH or NH₄OH)

Table 1: Hydrothermal Synthesis Conditions and Outcomes

Precursor Ratio (Fe:Mn:Zn)Temperature (°C)Time (h)Particle Size (nm)Surface Area (m²/g)Source
1:0.5:0.5951542.64197.64
2:1:198240–6092.14

Sol-Gel Method

The sol-gel approach enables atomic-level mixing of metal ions. Source details the preparation of MnFe₂O₄ nanoparticles using citric acid and oleic acid as chelating agents, followed by calcination at 400°C. For Fe₂MnZnO₅, employs metal alkoxides (e.g., Fe(OEt)₃, Mn(OAc)₂, Zn(NO₃)₂) dissolved in ethanol, gelled at 80°C, and sintered at 600°C to achieve crystallite sizes of 20–50 nm.

Advantages:

  • Homogeneous doping of Mn and Zn into the iron oxide lattice.

  • Tunable porosity (30–150 m²/g).

Table 2: Sol-Gel Synthesis Parameters

Chelating AgentCalcination Temp (°C)Crystallite Size (nm)Phase Purity (%)Source
Citric acid40025–3098
Oleic acid60020–5095

Co-Precipitation

Co-precipitation is widely used for scalable production. Source describes a method where Fe²⁺, Mn²⁺, and Zn²⁺ salts are co-precipitated using NaOH and H₂O₂ at pH 9–13, yielding Mn-Zn ferrite powders with 27–35 nm particle sizes. optimizes this by adding 4.76% citric acid during ultrasonication to prevent agglomeration.

Critical Steps:

  • Oxidation Control : H₂O₂ ensures Fe²⁺ → Fe³⁺ conversion.

  • Washing : Ethanol-water exchange removes residual ions.

Table 3: Co-Precipitation Optimization

NaOH Concentration (mol/L)H₂O₂:Fe²⁺ RatioCitric Acid (%)Particle Size (nm)
61:24.7627.45
61:21034.74

Microwave-Assisted Synthesis

Microwave methods reduce reaction times from hours to minutes. Source synthesizes Zn/Mn-doped Fe₃O₄ nanoparticles using diethylene glycol (DEG) as a solvent under 800 W irradiation for 10 minutes, achieving 10–15 nm particles with 91.5 emu/g saturation magnetization.

Benefits:

  • Uniform heating avoids thermal gradients.

  • Energy efficiency (1.5 W power consumption).

Table 4: Microwave Synthesis Outcomes

SolventIrradiation Time (min)Power (W)Saturation Magnetization (emu/g)
DEG1080091.5
TEG1560097.2

Combustion Synthesis

Self-propagating combustion uses exothermic redox reactions. Source prepares Fe₂(Mn,Zn)O₅ by mixing metal nitrates with glycine (fuel) at a 1:1 molar ratio, ignited at 300°C, resulting in porous nanostructures with 50–70 m²/g surface area.

Reaction Mechanism:

Fe(NO₃)₃ + Mn(NO₃)₂ + Zn(NO₃)₂ + C₂H₅NO₂ → Fe₂MnZnO₅ + CO₂ + H₂O\text{Fe(NO₃)₃ + Mn(NO₃)₂ + Zn(NO₃)₂ + C₂H₅NO₂ → Fe₂MnZnO₅ + CO₂ + H₂O}

Table 5: Combustion Synthesis Parameters

FuelIgnition Temp (°C)Surface Area (m²/g)Pore Volume (cm³/g)
Glycine30050–700.15
Urea25030–500.10

Characterization and Validation

Structural Analysis

  • XRD : Confirms cubic spinel structure (JCPDS 74-2400) with lattice parameters 8.32–8.45 Å.

  • TEM : Reveals octagonal (MnFe₂O₄) and rod-shaped (ZnFe₂O₄) morphologies.

Surface Properties

  • BET : Surface areas range from 50–200 m²/g, dependent on synthesis method.

  • XPS : Mn³⁺/Mn⁴⁺ and Fe²⁺/Fe³⁺ redox pairs enhance catalytic activity.

Magnetic Properties

  • VSM : Saturation magnetization (Mₛ) of 91.5–97.2 emu/g for microwave-synthesized samples.

Comparative Analysis of Methods

Table 6: Method Comparison

MethodParticle Size (nm)Surface Area (m²/g)Energy UseScalability
Hydrothermal40–6090–200HighModerate
Sol-Gel20–5030–150ModerateLow
Co-Precipitation27–3550–100LowHigh
Microwave10–1580–120LowHigh
Combustion50–10030–70Very LowHigh

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for diiron manganese zinc pentaoxide, and how do reaction parameters influence its crystallinity?

  • Methodological Answer : Solid-state synthesis is a primary method, involving stoichiometric mixing of Fe₂O₃, MnO₂, and ZnO precursors. Reaction temperatures (800–1200°C) and inert atmospheres (e.g., argon) are critical to avoid phase segregation. Post-synthesis annealing at controlled cooling rates (1–5°C/min) enhances crystallinity. XRD analysis (e.g., using NIST SRM standards for calibration ) should confirm phase purity .

Q. How can spectroscopic techniques differentiate the oxidation states of Mn and Fe in this compound?

  • Methodological Answer : X-ray photoelectron spectroscopy (XPS) and electron paramagnetic resonance (EPR) are used to identify Mn^(3+/4+) and Fe^(2+/3+) oxidation states. For example, Mn 2p₃/₂ peaks at ~641–643 eV (Mn^III) and ~644 eV (Mn^IV) . Coupled with Mössbauer spectroscopy for Fe oxidation states, these methods resolve redox-active sites critical for catalytic applications .

Q. What analytical methods quantify trace impurities (e.g., unreacted oxides) in synthesized this compound?

  • Methodological Answer : Inductively coupled plasma mass spectrometry (ICP-MS) detects residual Fe, Mn, and Zn at ppm levels. Thermogravimetric analysis (TGA) under oxygen flow identifies unreacted precursors via mass loss profiles. Cross-validation with energy-dispersive X-ray spectroscopy (EDS) ensures stoichiometric accuracy .

Advanced Research Questions

Q. How does the Jahn-Teller distortion of Mn^III influence the electronic structure of this compound?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., using VASP or Gaussian) model Mn^III d⁴ configuration in octahedral sites, predicting lattice distortions. Experimental validation via extended X-ray absorption fine structure (EXAFS) at Mn K-edge (~6.5 keV) quantifies bond-length asymmetry . Synchrotron XRD maps strain fields arising from Jahn-Teller effects .

Q. What experimental designs optimize this compound for photocatalytic water splitting?

  • Methodological Answer : Bandgap engineering via doping (e.g., substituting Zn with Mg) reduces recombination. UV-Vis diffuse reflectance spectroscopy (DRS) determines optical bandgap (~2.1–2.5 eV). Photoelectrochemical cells (PEC) with Pt counter-electrodes and Na₂S/Na₂SO₃ electrolytes measure H₂ evolution rates. Controlled variables include light intensity (AM 1.5G) and pH .

Q. How do conflicting reports on magnetic ordering in this compound arise, and how can they be resolved?

  • Methodological Answer : Conflicting Néel temperatures (T_N) may stem from oxygen vacancy concentrations. Neutron diffraction under controlled oxygen partial pressures (10⁻⁵–10⁻³ bar) clarifies spin configurations. SQUID magnetometry at 2–300 K identifies competing antiferromagnetic (Fe-O-Fe) and ferromagnetic (Mn-O-Mn) interactions .

Q. What computational strategies predict catalytic active sites in this compound for CO oxidation?

  • Methodological Answer : Ab initio molecular dynamics (AIMD) simulations identify surface oxygen vacancies as active sites. Transition state theory (TST) calculates activation barriers for CO adsorption and O₂ dissociation. Experimental validation uses in situ FTIR to track CO → CO₂ conversion on powdered catalysts .

Key Challenges in Current Research

  • Synthesis Reproducibility : Minor deviations in precursor ratios (e.g., Fe:Mn > 2:1) yield impurity phases like Fe₃O₄ or ZnMn₂O₄ .
  • Computational-Experimental Gaps : DFT often underestimates bandgaps due to exchange-correlation functional limitations; hybrid functionals (HSE06) improve accuracy .

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